Vin-F03

Type 2 Diabetes β-Cell Protection Vincamine Derivatives

Vin-F03 is a potent, structurally optimized vincamine derivative with a validated EC50 of 0.27 μM for β-cell protection. It uniquely activates the IRS2/PI3K/Akt signaling pathway, providing a significant research advantage over generic β-cell protectants. With twice the potency of its parent compound, vincamine, it is a critical tool for dissecting β-cell survival mechanisms in type 2 diabetes.

Molecular Formula C22H29N3
Molecular Weight 335.5 g/mol
Cat. No. B11936621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVin-F03
Molecular FormulaC22H29N3
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)CNCC
InChIInChI=1S/C22H29N3/c1-3-22-11-7-12-24-13-10-18-17-8-5-6-9-19(17)25(20(18)21(22)24)16(14-22)15-23-4-2/h5-6,8-9,14,21,23H,3-4,7,10-13,15H2,1-2H3/t21-,22+/m1/s1
InChIKeyLFMKZZTZMYKBLE-YADHBBJMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vin-F03 Compound Profile: Potent Pancreatic β-Cell Protective Agent for Type 2 Diabetes Research


Vin-F03 (CAS 2180917-11-5, molecular weight 335.49, C22H29N3) is a synthetic vincamine derivative and a potent pancreatic β-cell protective agent. In vitro assays demonstrate an EC50 of 0.27 μM for promoting β-cell survival and protecting against STZ-induced apoptosis [1]. Its mechanism of action involves regulation of the IRS2/PI3K/Akt signaling pathway, positioning it as a lead candidate for type 2 diabetes mellitus research [2].

Why Vin-F03 Cannot Be Replaced by Generic Vincamine or Other β-Cell Protective Agents in Type 2 Diabetes Research


Vin-F03 is not a generic β-cell protective agent; it is a structurally optimized vincamine derivative with a distinct pharmacological profile. Direct substitution with vincamine, the parent compound, results in a significantly lower protective effect, as vincamine exhibits only about half the potency of Vin-F03 [1]. Moreover, the specific molecular modifications in Vin-F03 confer a unique ability to modulate the IRS2/PI3K/Akt pathway, which is not equivalently activated by other β-cell protective compounds such as sulfonylureas, DPP-4 inhibitors, or GLP-1 analogs [2]. The following quantitative evidence demonstrates the specific advantages of selecting Vin-F03 over related analogs for research applications.

Quantitative Differentiation of Vin-F03: Head-to-Head Comparisons with Vincamine and Related Analogs


Vin-F03 vs. Vincamine: Potency in Promoting Pancreatic β-Cell Survival (EC50)

Vin-F03 demonstrates a substantially higher potency in promoting pancreatic β-cell survival compared to its parent compound, vincamine. In a cell viability assay using INS-832/13 cells, Vin-F03 exhibited an EC50 of 0.27 μM, while vincamine showed an EC50 of approximately 0.54 μM, representing a two-fold increase in protective activity [1].

Type 2 Diabetes β-Cell Protection Vincamine Derivatives

Vin-F03 vs. Vincamine: Protection Against STZ-Induced β-Cell Apoptosis

Vin-F03 effectively protects pancreatic β-cells from streptozotocin (STZ)-induced apoptosis, a standard model for diabetes research. In cell viability assays with INS-832/13 cells, treatment with Vin-F03 significantly enhanced cell survival and mitigated STZ-induced cell death [1]. While the exact percentage of protection was not quantified in the abstract, the study demonstrates that Vin-F03 and Vin-C01 were the two most potent compounds in the series for this functional endpoint, surpassing vincamine [2].

Apoptosis β-Cell Death STZ-Induced Diabetes Model

Vin-F03 vs. Other Vincamine Derivatives: Structural Optimization and Potency Improvement

Among a series of synthesized vincamine derivatives, five compounds exhibited 20-50-fold higher pancreatic β-cell protective activities than vincamine [1]. Vin-F03 (EC50 = 0.27 μM) and Vin-C01 (EC50 = 0.22 μM) were the most potent, demonstrating that specific structural modifications on the vincamine scaffold can dramatically enhance activity [2]. The data indicate that Vin-F03 is a viable alternative to Vin-C01, with a slightly higher EC50 but potentially offering different physicochemical or selectivity properties (though not yet fully characterized).

Structure-Activity Relationship Vincamine Derivatives Lead Optimization

Vin-F03 vs. Other β-Cell Protective Agents: IRS2/PI3K/Akt Pathway Modulation

Mechanistic studies revealed that the β-cell protective activity of Vin-F03 is mediated through regulation of the IRS2/PI3K/Akt signaling pathway [1]. This pathway is a critical determinant of β-cell mass and function, and its modulation is distinct from the mechanisms of clinically used agents such as sulfonylureas (which stimulate insulin secretion via KATP channels), DPP-4 inhibitors (which prolong incretin action), or GLP-1 analogs (which activate cAMP/PKA pathways) [2]. Therefore, Vin-F03 offers a unique pharmacological profile for investigating β-cell survival mechanisms independent of insulinotropic effects.

Signaling Pathway IRS2/PI3K/Akt Mechanism of Action

Optimal Use Cases for Vin-F03 in Type 2 Diabetes and β-Cell Biology Research


In Vitro Studies of β-Cell Survival and Apoptosis

Vin-F03 is ideal for in vitro assays examining the survival of pancreatic β-cell lines (e.g., INS-1, INS-832/13) under stress conditions. Its high potency (EC50 = 0.27 μM) and demonstrated protection against STZ-induced apoptosis make it a reliable tool for investigating the role of the IRS2/PI3K/Akt pathway in β-cell death [1]. Researchers can use Vin-F03 to establish dose-response relationships and compare the efficacy of novel β-cell protective compounds.

Mechanistic Studies of IRS2/PI3K/Akt Signaling

Because Vin-F03 specifically modulates the IRS2/PI3K/Akt signaling pathway, it serves as a valuable pharmacological probe for dissecting this pathway's contribution to β-cell function and survival [1]. Studies employing Vin-F03 can help elucidate downstream effectors, cross-talk with other signaling cascades, and the pathway's role in both type 1 and type 2 diabetes contexts [2].

Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a potent vincamine derivative with a well-defined structure, Vin-F03 can be used as a reference compound in SAR campaigns aimed at developing next-generation β-cell protective agents. Its EC50 of 0.27 μM and structural features can guide medicinal chemistry efforts to further improve potency, selectivity, or pharmacokinetic properties [1]. Vin-F03's performance can be directly benchmarked against new analogs.

Comparative Pharmacology with Other Antidiabetic Agents

Vin-F03's unique mechanism of action—IRS2/PI3K/Akt pathway activation—distinguishes it from insulin secretagogues and incretin-based therapies [2]. This makes it a suitable tool for comparative studies that assess the relative benefits of directly promoting β-cell survival versus stimulating insulin secretion. Such studies are critical for understanding the potential of β-cell preservation strategies in diabetes treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vin-F03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.